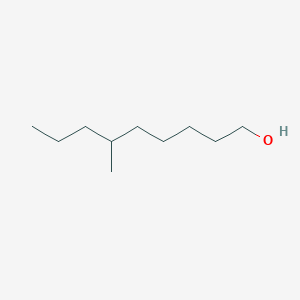
6-Methyl-1-nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-nonanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon chain with a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methyl-1-nonanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired alcohol. For example, the reaction of 6-methylnonan-1-one with a Grignard reagent can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of the corresponding aldehyde or ketone. This process typically uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the reduction .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: SOCl₂, phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 6-Methylnonanal (aldehyde), 6-Methylnonanoic acid (carboxylic acid).
Reduction: 6-Methylnonane (alkane).
Substitution: 6-Methylnonyl chloride (alkyl chloride).
Applications De Recherche Scientifique
6-Methyl-1-nonanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-1-nonanol involves its interaction with specific molecular targets. For example, in biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylnonan-1-ol: Another alcohol with a methyl group at the fourth position.
6-Methylnonan-3-one: A ketone with a methyl group at the sixth position.
Uniqueness
6-Methyl-1-nonanol is unique due to its specific structure and functional group positioning, which confer distinct chemical and biological properties. Its role as a pheromone in insects and its applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C10H22O |
|---|---|
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
6-methylnonan-1-ol |
InChI |
InChI=1S/C10H22O/c1-3-7-10(2)8-5-4-6-9-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
GTVXMPDPXBTLCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















